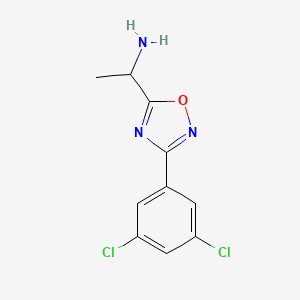
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group
Méthodes De Préparation
The synthesis of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or acetonitrile. The resulting oxadiazole intermediate is then subjected to reductive amination with an appropriate amine, such as ethanamine, to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted oxadiazole derivatives and amine derivatives.
Applications De Recherche Scientifique
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in neuroprotective effects .
Comparaison Avec Des Composés Similaires
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and has shown similar biological activities, particularly in the treatment of bacterial infections.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H9Cl2N3O |
|---|---|
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
1-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-5(13)10-14-9(15-16-10)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3 |
Clé InChI |
YDCYLUPVOWLCPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NO1)C2=CC(=CC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


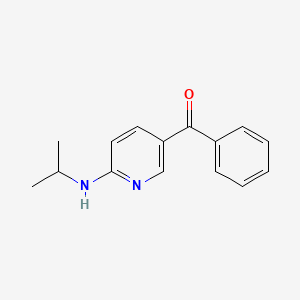
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
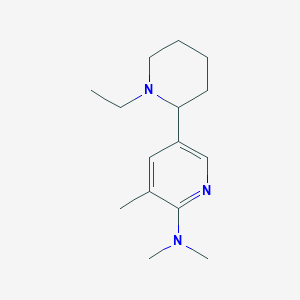

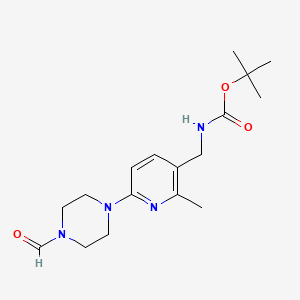




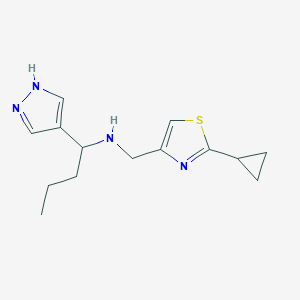
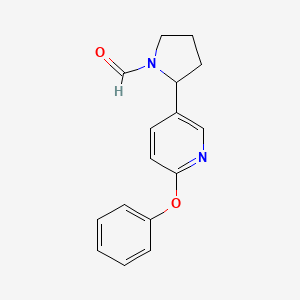

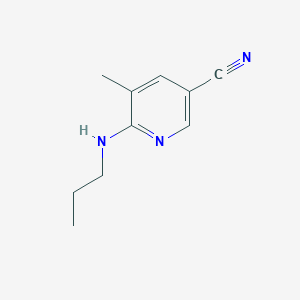
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
